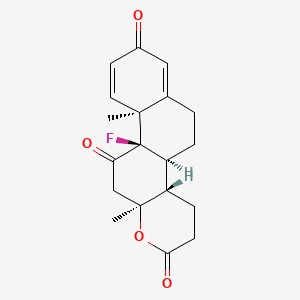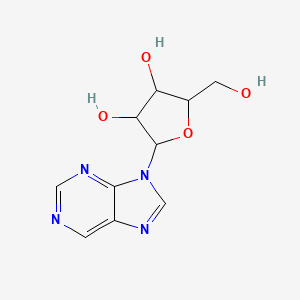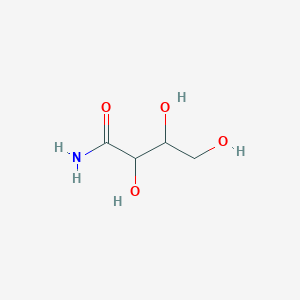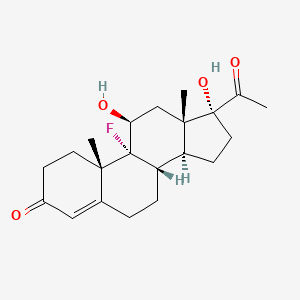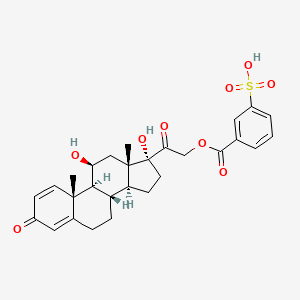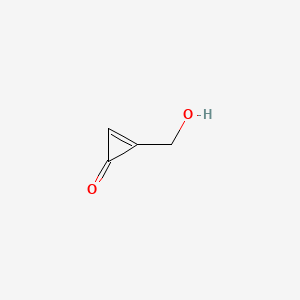
Penitricin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penitricin is a natural product found in Talaromyces aculeatus with data available.
Applications De Recherche Scientifique
Ion Transport Inhibition
Penitricin plays a significant role in ion transport inhibition, particularly in the context of pendrin (SLC26A4) activity. Pendrin, known for its involvement in blood pressure control and airway function, is influenced by compounds like penitricin. Studies have shown that specific non-steroidal anti-inflammatory drugs can directly inhibit pendrin activity, making penitricin a crucial element in the treatment of hypertensive states and respiratory distresses (Bernardinelli et al., 2016).
Biocatalysis in Antibiotic Production
Penitricin is also significant in the production of β-lactam antibiotics like penicillins and cephalosporins, which are widely used for treating various bacterial infections. The biocatalytic process, which involves penicillin G acylase (PGA), is critical for synthesizing these antibiotics. Recent advances have focused on enhancing PGA production and activity, highlighting the importance of penitricin in developing vital therapeutic treatments (Cobos-Puc et al., 2019).
Hematopoietic Cancer Research
Penitricin is associated with research into hematopoietic cancers. Studies have identified a strong link between exposure to substances like penitricin and the occurrence of hematopoietic cancers, emphasizing its role in understanding and potentially treating these conditions (Cooper & Jones, 2008).
Propriétés
Numéro CAS |
92279-91-9 |
|---|---|
Nom du produit |
Penitricin |
Formule moléculaire |
C4H4O2 |
Poids moléculaire |
84.07 g/mol |
Nom IUPAC |
2-(hydroxymethyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C4H4O2/c5-2-3-1-4(3)6/h1,5H,2H2 |
Clé InChI |
YZURNKPBQUTNBC-UHFFFAOYSA-N |
SMILES |
C1=C(C1=O)CO |
SMILES canonique |
C1=C(C1=O)CO |
Autres numéros CAS |
92279-91-9 |
Synonymes |
penitricin penitricin A Ro 09-0804 Ro-09-0804 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



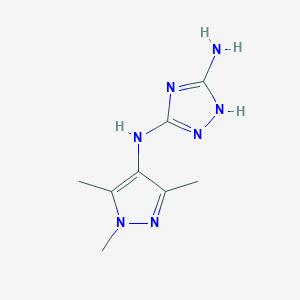
![Benzenamine, N,N-dimethyl-2-(1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl)-](/img/structure/B1219725.png)
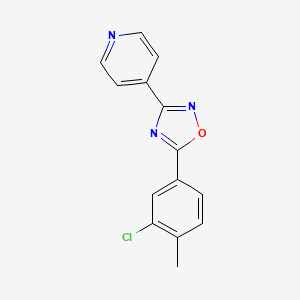
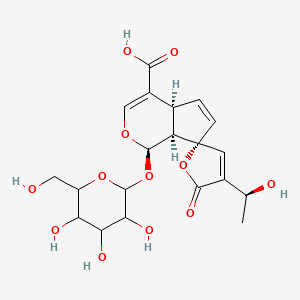
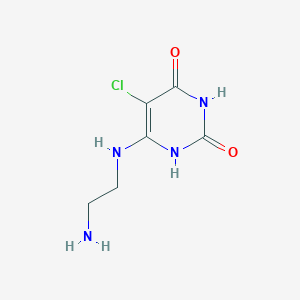
![3-(2-Benzo[cd]indolylamino)benzoic acid](/img/structure/B1219731.png)

